3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features an imidazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. The process begins with the preparation of the imidazole ring, which is then functionalized with a sulfanyl group. This intermediate is subsequently reacted with a bicyclic octane derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, imidazole derivatives, and bicyclic octane precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted imidazole compounds .
Scientific Research Applications
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The bicyclic octane structure may interact with cellular membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
8-azabicyclo[3.2.1]octane: The bicyclic core structure without the imidazole and sulfanyl groups.
Sulfanyl-substituted imidazoles: Compounds with similar functional groups but different core structures.
Uniqueness
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of an imidazole ring, a sulfanyl group, and a bicyclic octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18ClN3S |
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Molecular Weight |
259.80 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H17N3S.ClH/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8;/h4-5,8-10,13H,2-3,6-7H2,1H3;1H |
InChI Key |
ANYDIYPTLMWFLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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